Product packaging for Pregn-5-ene-3beta,20beta-diol(Cat. No.:CAS No. 901-57-5)

Pregn-5-ene-3beta,20beta-diol

Cat. No.: B129533
CAS No.: 901-57-5
M. Wt: 318.5 g/mol
InChI Key: QAAQQTDJEXMIMF-UHFFFAOYSA-N
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Description

Contextualization within Steroid Hormone Biosynthesis and Metabolism

The biosynthesis of all steroid hormones begins with cholesterol, which is converted to the C21 steroid, pregnenolone (B344588). kegg.jpgenome.jp Pregnenolone serves as the primary precursor for the major classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. kegg.jpgenome.jp

Pregn-5-ene-3beta,20beta-diol emerges as a metabolite of pregnenolone. nih.gov The metabolic fate of pregnenolone is determined by the activity of specific enzymes. It can be converted directly to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Alternatively, pregnenolone can be metabolized to various pregnenediols, including this compound and its isomers, through the action of reductases such as 20-ketosteroid reductases (also known as 20α-hydroxysteroid dehydrogenases). nih.govplos.org These pregnenediols can then be further converted by 3β-HSD to other steroid intermediates. nih.gov

Detailed research in rats has illuminated the critical role of this metabolic branching. nih.gov Studies preceding parturition and lactogenesis have shown that the metabolic pathway of pregnenolone can be intentionally shifted. nih.gov A significant increase in the activity of 20α-hydroxy steroid dehydrogenase in the corpus luteum redirects pregnenolone metabolism away from the direct synthesis of progesterone. nih.gov Instead, pregnenolone is first converted to pregn-5-ene-3beta,20alpha-diol, which is then metabolized to 20α-hydroxypregn-4-en-3-one. nih.gov This redirection contributes to the essential decline in progesterone secretion that triggers labor and lactation. nih.gov This mechanism demonstrates how the formation of pregnenediols is a vital regulatory point in steroid hormone balance.

The relative activities of the enzymes involved, and the availability of their respective coenzymes (NADPH and NAD+), dictate the predominant metabolic pathway. nih.gov Therefore, this compound and its isomers are not merely passive byproducts but are integral components of a dynamic system that controls the output of potent hormones like progesterone. ontosight.ainih.gov

Stereochemical Considerations and Isomeric Forms of Pregn-5-ene-3,20-diol

The term "Pregn-5-ene-3,20-diol" describes a pregnene steroid with hydroxyl (-OH) groups at the C3 and C20 positions and a double bond between C5 and C6. However, the precise spatial arrangement of these hydroxyl groups, known as stereochemistry, results in different isomers with distinct properties and biological significance. ontosight.aiontosight.ai

The configuration at the C3 position is typically beta (β), meaning the hydroxyl group projects above the plane of the steroid's ring structure. ontosight.ai The key difference between the common isomers lies in the orientation of the hydroxyl group at the C20 position on the side chain. This gives rise to two primary epimers:

This compound : In this isomer, the hydroxyl group at C20 is in the beta (or R) configuration. It is also referred to as (3β,20R)-Pregn-5-ene-3,20-diol. cymitquimica.com

Pregn-5-ene-3beta,20alpha-diol : Here, the hydroxyl group at C20 is in the alpha (or S) configuration. It is also known as (3β,20S)-Pregn-5-ene-3,20-diol. nist.govfigshare.com

This stereoisomerism is critical as it influences how the molecule fits into the active sites of enzymes, thereby determining its metabolic route and biological activity. nih.gov For instance, the enzymes that metabolize these steroids are highly specific to the stereochemistry of their substrates. merckmillipore.com

Furthermore, these steroids can be sulfated, meaning a sulfate (B86663) group is attached to one of the hydroxyl groups. ontosight.ai Sulfation increases the water solubility of steroids, affecting their transport within the body and their rate of clearance. ontosight.ai Research has identified compounds such as 5alpha-Pregnan-3beta,20beta-diol 20-sulfate, highlighting that metabolism can involve both changes to the steroid nucleus and conjugation with groups like sulfate. hmdb.ca

Isomer Systematic Name Common Synonyms Key Stereochemical Feature
This compound (3β,20R)-Pregn-5-ene-3,20-diol cymitquimica.com20β-Dihydropregnenolone cymitquimica.comHydroxyl group at C20 is in the beta (R) position. cymitquimica.com
Pregn-5-ene-3beta,20alpha-diol (3β,20S)-Pregn-5-ene-3,20-diol nist.gov20α-Dihydropregnenolone nist.govHydroxyl group at C20 is in the alpha (S) position. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B129533 Pregn-5-ene-3beta,20beta-diol CAS No. 901-57-5

Properties

IUPAC Name

17-(1-hydroxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQQTDJEXMIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Production of Pregn 5 Ene 3beta,20beta Diol

Precursor Pathways: From Cholesterol to Pregnenolone (B344588)

The journey of steroid hormone synthesis, including that of pregnane (B1235032) diols, commences with cholesterol. The conversion of cholesterol to pregnenolone is the initial and rate-limiting step in the entire process of steroidogenesis. bioscientifica.com This critical transformation is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, which is located in the mitochondria. nih.govnih.gov

The conversion is a multi-step process involving three distinct monooxygenase reactions. nih.gov First, the cholesterol side-chain undergoes two hydroxylation events. The initial hydroxylation forms 22R-hydroxycholesterol, which is then further hydroxylated to produce 20alpha,22R-dihydroxycholesterol. nih.gov The final step involves the cleavage of the carbon-carbon bond between positions 20 and 22. nih.gov This cleavage results in the formation of pregnenolone and isocaproic aldehyde. nih.govnih.gov

The entire sequence of reactions requires a source of electrons, which is initially provided by NADPH. These electrons are transferred to P450scc via two intermediary electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin. nih.govnih.gov While the enzymatic activity of P450scc is crucial, the true rate-limiting step in steroid production is the delivery of cholesterol from the outer to the inner mitochondrial membrane. nih.gov This transport is primarily facilitated by the Steroidogenic Acute Regulatory Protein (StAR). nih.gov

High concentrations of the P450scc enzyme system are found in steroidogenic tissues such as the adrenal cortex, the corpus luteum, theca cells of the ovary, Leydig cells in the testes, and, notably during pregnancy, the placenta. nih.gov

Enzymatic Steps Leading to Pregn-5-ene-3beta,20beta-diol

Following its synthesis, pregnenolone serves as the immediate precursor for a vast array of steroid hormones. The formation of this compound from pregnenolone is a targeted enzymatic conversion.

The conversion of pregnenolone to this compound involves the reduction of the 20-keto group of pregnenolone to a hydroxyl group. This reaction is catalyzed by a class of enzymes known as hydroxysteroid dehydrogenases (HSDs). Specifically, the formation of the 20beta-hydroxyl group is mediated by a 20beta-hydroxysteroid dehydrogenase (20beta-HSD). nih.govnih.gov

The enzymatic reactions catalyzed by hydroxysteroid dehydrogenases are dependent on the presence of specific cofactors that act as electron donors or acceptors. For the reduction of the 20-keto group of pregnenolone, the required cofactors are typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) in its reduced form (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP) in its reduced form (NADPH). nih.gov The specific cofactor preference can vary depending on the specific isozyme and the tissue in which the reaction is occurring. Studies on the metabolism of pregnenolone to its 20-alpha diol isomer have indicated the involvement of both NADPH and NAD+. nih.gov It is highly probable that the biosynthesis of the 20-beta isomer follows a similar cofactor dependency.

Tissue-Specific Biosynthesis and Regulation of Pregnane Diols (e.g., ovarian corpora lutea, placenta)

The production of pregnane diols, including this compound, is not ubiquitous throughout the body but is instead confined to specific tissues that express the necessary steroidogenic enzymes. The ovarian corpora lutea and the placenta are two primary sites of pregnane diol biosynthesis, particularly during pregnancy.

The ovarian corpus luteum is a transient endocrine gland that plays a critical role in the production of progesterone (B1679170), which is essential for the maintenance of pregnancy. glowm.com Research in animal models has demonstrated that the corpus luteum is a site of active pregnane diol synthesis. In rats, the activity of 20alpha-hydroxysteroid dehydrogenase in the corpora lutea increases dramatically around the time of parturition. nih.gov This enzymatic activity leads to the conversion of pregnenolone to pregn-5-ene-3beta,20alpha-diol. nih.gov The regulation of this process is complex and involves hormonal feedback loops. For instance, progesterone itself, acting through the glucocorticoid receptor, has been shown to down-regulate the expression of 20alpha-hydroxysteroid dehydrogenase in the rat corpus luteum. nih.gov This suggests a local feedback mechanism to control the balance between progesterone and its metabolites. The synthesis of steroids in the corpus luteum is acutely regulated by luteinizing hormone (LH) through the expression of the StAR protein. oncohemakey.com

The placenta emerges as a major steroidogenic organ during pregnancy, taking over the primary production of progesterone. colostate.edu The placenta is also a site of pregnane diol synthesis. Studies in goats have shown that the placenta metabolizes progesterone into 5β-pregnane-3α,20α-diol. bioscientifica.com Furthermore, isolated placental binucleate cells from sheep and goats have been demonstrated to produce 5 beta-pregnanediol from pregnenolone. nih.gov The regulation of steroidogenesis in the placenta differs from that in the corpus luteum in that it does not appear to be subject to the same acute, moment-to-moment regulation and does not express the StAR protein. nih.gov Instead, the rate of progesterone synthesis, and by extension the production of its metabolites, is thought to be limited by the supply of electrons to the P450scc enzyme. nih.gov

The following table summarizes the key enzymes and tissues involved in the biosynthesis of pregnane diols:

EnzymePrecursorProductTissue
Cytochrome P450scc (CYP11A1) CholesterolPregnenoloneAdrenal Cortex, Corpus Luteum, Placenta, Testes, Ovaries
20beta-Hydroxysteroid Dehydrogenase PregnenoloneThis compoundCorpus Luteum, Placenta (presumed)
20alpha-Hydroxysteroid Dehydrogenase PregnenolonePregn-5-ene-3beta,20alpha-diolCorpus Luteum, Placenta
3beta-Hydroxysteroid Dehydrogenase PregnenoloneProgesteroneAdrenal Cortex, Corpus Luteum, Placenta, Testes, Ovaries

Metabolic Fate and Enzymatic Interconversions of Pregn 5 Ene 3beta,20beta Diol

Pathways of Pregn-5-ene-3beta,20beta-diol Biotransformation

This compound emerges as a metabolite of pregnenolone (B344588), the foundational C21 steroid from which all classes of steroid hormones are derived. The metabolic fate of pregnenolone is governed by the activity of specific enzymes. It can be converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD), or it can be metabolized to various pregnenediols, including this compound and its isomers, through the action of reductases like 20-ketosteroid reductases.

These pregnenediols are not metabolic endpoints but rather intermediates that can be further converted. For instance, the action of 3β-HSD on this compound would convert the 3β-hydroxy-Δ5 configuration to a 3-keto-Δ4 structure, leading to the formation of 20β-hydroxyprogesterone. This illustrates a branching point in steroid metabolism where the formation of pregnenediols represents an alternative pathway to the direct synthesis of progesterone from pregnenolone. nih.govnih.gov The relative activities of the enzymes involved, such as 20-ketosteroid reductases and 3β-HSD, along with the availability of their respective coenzymes (NADPH and NAD+), determine the predominant metabolic route. nih.govnih.gov

Involvement of Hydroxysteroid Dehydrogenases (HSDs) in this compound Metabolism

Hydroxysteroid dehydrogenases are key enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, playing a pivotal role in the biosynthesis and inactivation of steroid hormones.

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD) is essential for the biosynthesis of all active steroid hormones. oup.comfrontiersin.org This bifunctional, NAD+-dependent enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. oup.comwikipedia.orguniprot.org this compound, being a Δ5-3β-hydroxysteroid, is a substrate for 3β-HSD. The enzyme first catalyzes the dehydrogenation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ5 double bond to the Δ4 position. oup.commdpi.com This two-step reaction converts this compound into 20β-hydroxyprogesterone, thus channeling it into the metabolic pathway of progestogens. In humans, two 3β-HSD isoenzymes exist: HSD3B1, found primarily in the placenta and peripheral tissues, and HSD3B2, which is predominantly expressed in the adrenal glands and gonads. oup.comreactome.org

The 20-hydroxyl group of this compound is a target for 20-hydroxysteroid dehydrogenases (20-HSDs). These enzymes belong to the aldo-keto reductase (AKR) superfamily. researchgate.net Specifically, human AKR1C1 is also known as 20α-hydroxysteroid dehydrogenase (20α-HSD). mdpi.comkaist.ac.krusbio.net While its name specifies the alpha configuration, enzymes in this family are responsible for the interconversion of ketones and secondary alcohols at various positions on the steroid molecule.

The formation of this compound from pregnenolone involves the reduction of the 20-keto group, a reaction catalyzed by a 20β-HSD. Conversely, a 20β-HSD can also catalyze the reverse reaction, oxidizing the 20β-hydroxyl group of this compound back to a 20-keto group, thereby regenerating pregnenolone. Members of the AKR1C family, such as AKR1C1, are known to reduce progesterone to its less active metabolite, 20α-hydroxyprogesterone, acting as 20-ketosteroid reductases. mdpi.com The activity of these enzymes is crucial in modulating the levels of active progestogens.

Table 1: Key Enzymes in this compound Metabolism

EnzymeFamily/ClassSubstrateProductMetabolic Role
3β-HSD/Δ5-Δ4-Isomerase OxidoreductaseThis compound20β-HydroxyprogesteroneConversion to Δ4-ketosteroid; progestogen pathway entry
20β-HSD Aldo-Keto Reductase (AKR)PregnenoloneThis compoundFormation from precursor
20β-HSD Aldo-Keto Reductase (AKR)This compoundPregnenoloneRe-conversion to precursor

Enzymatic reactions involving steroids are highly stereospecific, meaning the enzyme's active site is structured to bind the substrate in a specific orientation, leading to a product with a defined three-dimensional structure. mdpi.com The metabolism of pregnane (B1235032) steroids is a prime example of this principle.

The reduction of keto groups and the oxidation of hydroxyl groups at positions C-3 and C-20 are catalyzed by different HSDs that are specific for the resulting α- or β-configuration of the hydroxyl group. mdpi.com For example, the reduction of a 3-oxo group on a 5β-reduced steroid by human AKR1C enzymes predominantly forms the 3α-hydroxy steroid. researchgate.net This specificity arises from the precise positioning of the substrate within the enzyme's active site, which dictates whether the hydride transfer from the cofactor (NADPH) occurs from above or below the plane of the steroid ring. mdpi.com Similarly, the formation of the 20β-hydroxyl group in this compound is the result of a stereospecific reduction of the 20-keto group of pregnenolone by a 20β-HSD, as opposed to the formation of the 20α isomer by a 20α-HSD (like AKR1C1). nih.govnih.gov This enzymatic stereospecificity is fundamental to creating the distinct biological activities of different steroid isomers.

Formation of Conjugates (e.g., Sulfates, Glucosides) and their Metabolic Significance

Conjugation is a major pathway for the metabolism and elimination of steroids. The hydroxyl groups at the 3β and 20β positions of this compound are susceptible to conjugation with sulfuric acid (sulfation) or glucuronic acid (glucuronidation). These reactions are catalyzed by sulfotransferases and UDP-glucuronosyltransferases (UGTs), respectively. nih.govhormonebalance.org

Research on the closely related isomer, pregn-5-ene-3β,20α-diol, has identified several urinary conjugates, including a 3-sulfate-20-glucoside and a 3,20-disulfate. nih.gov It is highly probable that this compound undergoes similar conjugation patterns. The synthesis of various monoglucosides and diglucosides of pregnenediols has also been reported. nih.gov

The metabolic significance of this conjugation is twofold. Firstly, the addition of these highly polar sulfate (B86663) and glucuronide moieties dramatically increases the water solubility of the steroid, which is essential for its transport in the blood and subsequent excretion in urine and bile. Secondly, conjugation generally inactivates the steroid, preventing it from binding to its receptor. Thus, sulfation and glucuronidation are critical steps in terminating the biological activity of steroids and facilitating their clearance from the body. hormonebalance.org

Table 2: Potential Conjugates of this compound

Conjugation SiteType of ConjugateResulting CompoundMetabolic Significance
3β-hydroxyl SulfationThis compound 3-sulfateIncreased water solubility, inactivation
20β-hydroxyl SulfationThis compound 20-sulfateIncreased water solubility, inactivation
3β- and 20β-hydroxyls DisulfationThis compound 3,20-disulfateHigh water solubility, efficient excretion
3β-hydroxyl GlucuronidationThis compound 3-glucuronideIncreased water solubility, inactivation
20β-hydroxyl GlucuronidationThis compound 20-glucuronideIncreased water solubility, inactivation
Mixed Conjugation Sulfation & Glucuronidatione.g., 3-sulfate-20-glucuronideIncreased water solubility, inactivation

Biological Roles and Modulatory Actions of Pregn 5 Ene 3beta,20beta Diol

Role in Steroidogenesis as an Intermediate or Metabolite

The entire cascade of steroid hormone production originates from cholesterol, which undergoes enzymatic conversion to form pregnenolone (B344588). researchgate.netwikipedia.org Pregnenolone stands as the universal precursor to all major classes of steroid hormones, including progestogens, corticosteroids, androgens, and estrogens. wikipedia.org The metabolic fate of pregnenolone is directed by the action of specific enzymes within various steroidogenic tissues.

Pregn-5-ene-3beta,20beta-diol emerges as a direct metabolite of pregnenolone through the action of a class of enzymes known as 20-ketosteroid reductases or hydroxysteroid dehydrogenases (HSDs). researchgate.net Specifically, these enzymes catalyze the reduction of the ketone group at the C20 position of the pregnenolone molecule, resulting in a hydroxyl group. While much of the research has focused on the formation of the 20-alpha isomer (pregn-5-ene-3beta,20alpha-diol) by 20-alpha-HSD, the formation of the 20-beta isomer follows an analogous pathway involving a 20-beta-HSD. nih.gov

Proposed Biological Effects Beyond Steroidogenesis

The full spectrum of biological activities for many neurosteroids, including this compound, is still under investigation. As research expands beyond classical steroid hormone actions, novel roles for these molecules are being proposed.

There is growing evidence that the neurosteroidogenic pathway is linked to cellular stress responses, including oxidative stress. mdpi.com Oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is implicated in a wide range of neurological disorders.

Research has shown that glial cells in the brain can modulate their synthesis of neurosteroids in response to oxidative damage. mdpi.com For example, human microglial cells have been observed to increase their production and release of the neuroprotective steroid allopregnanolone (B1667786) in response to rotenone-induced oxidative stress, a mechanism thought to support cell survival. mdpi.com While direct studies on this compound are limited, its precursor, pregnenolone, has been noted to have neuroprotective and anti-inflammatory properties. nih.gov It is plausible that pregnenolone and its metabolites, including this compound, could be part of an endogenous neuroprotective system that responds to oxidative insults. The potential molecular mechanisms could involve the modulation of signaling pathways that control inflammation and antioxidant defenses. However, it must be emphasized that the specific role of this compound in modulating oxidative stress is currently a proposed effect based on the behavior of the broader neurosteroid family, and further research is required to elucidate any direct actions.

Advanced Research Methodologies for Pregn 5 Ene 3beta,20beta Diol

Synthetic Approaches and Derivatization Strategies for Pregn-5-ene-3beta,20beta-diol and Analogues

The synthesis and derivatization of this compound are fundamental for obtaining pure standards for research and for creating novel molecules with potential biological activities.

Chemical Synthesis Pathways and Reaction Mechanisms

The primary route for the chemical synthesis of this compound involves the stereoselective reduction of the 20-keto group of its precursor, pregnenolone (B344588) (pregn-5-en-3β-ol-20-one). nih.govnih.gov The stereochemistry at the C-20 position is of paramount importance, and achieving the desired 20-beta configuration requires careful selection of reducing agents and reaction conditions.

The 3-hydroxyl group of pregnenolone is often protected, for instance as an acetate (B1210297) ester (pregnenolone acetate), prior to the reduction of the 20-keto group. chemicalbook.com This prevents unwanted side reactions. The protected pregnenolone is then subjected to reduction.

Key Reaction Mechanisms:

Hydride Reduction: The most common method for reducing the 20-ketone is through the use of complex metal hydrides. Sodium borohydride (B1222165) (NaBH4) is a frequently used reagent. The mechanism involves the nucleophilic attack of a hydride ion (H-) on the electrophilic carbonyl carbon at C-20. The stereochemical outcome of this reduction is influenced by the steric hindrance around the carbonyl group. To enhance the stereoselectivity towards the 20-beta-alcohol, specific reagents and conditions can be employed. For example, the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, can alter the stereoselectivity of the reduction of 20-keto steroids. nih.gov Another approach involves the use of more sterically demanding hydride reagents.

Catalytic Hydrogenation: While less common for this specific transformation due to the presence of the C5-C6 double bond, catalytic hydrogenation can be used to reduce keto groups. This would, however, require a catalyst that selectively reduces the ketone without affecting the double bond, or a strategy where the double bond is protected and later regenerated. A method for the synthesis of pregnenolone acetate involves the catalytic hydrogenation of a 16-dehydropregnenolone (B108158) acetate precursor to saturate the 16-position double bond. google.com

Biocatalytic Reduction: Enzymes, such as 20-beta-hydroxysteroid dehydrogenases, can be utilized for the stereospecific reduction of 20-ketosteroids. google.com These enzymatic reactions offer high selectivity and are performed under mild conditions.

Following the reduction, if the 3-hydroxyl group was protected, a deprotection step is necessary to yield this compound. For an acetate protecting group, this is typically achieved by hydrolysis under basic conditions.

Derivatization of this compound can be achieved by targeting the 3-beta and 20-beta hydroxyl groups. These reactions can be used to create analogues with modified properties. Common derivatization reactions include esterification, etherification, and the formation of other functional groups.

Synthesis of Pregnane (B1235032) Glycosides and Other Conjugates

In biological systems, steroids are often conjugated to enhance their water solubility and facilitate their transport and excretion. The synthesis of these conjugates is important for studying their metabolism and biological activity. Common conjugates of this compound include glycosides, sulfates, and phosphates.

Synthesis of Glycosides:

Glycosides are formed by linking a sugar moiety to one or both of the hydroxyl groups of the steroid. Glucuronides are a particularly important class of steroid conjugates in mammals. The synthesis of steroid glucuronides can be achieved through chemical or enzymatic methods. nih.govovid.comhyphadiscovery.com

Chemical Glycosylation: This typically involves the reaction of a protected steroid with an activated sugar donor, such as a glycosyl halide or a glycosyl trichloroacetimidate, in the presence of a promoter. The stereochemistry of the glycosidic bond is a critical aspect of the synthesis.

Enzymatic Glycosylation: UDP-glucuronosyltransferases (UGTs) are enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. nih.gov In vitro synthesis using liver microsomes, which are rich in UGTs, is a common method for producing steroid glucuronides. nih.govovid.com

A study on the glucosylation of the stereoisomer pregn-5-ene-3beta,20R-diol successfully synthesized the four possible monoglucosides and a mixture of the four possible 3,20-diglucosides, which were then characterized by HPLC and mass spectrometry. nih.gov

Synthesis of Other Conjugates:

Sulfates: Steroid sulfates can be synthesized by reacting the steroid with a sulfating agent, such as sulfur trioxide pyridine (B92270) complex or chlorosulfonic acid. Selective sulfation of one hydroxyl group in the presence of another can be achieved by using protecting groups.

Phosphates: Steroid phosphates can be prepared by reacting the steroid with a phosphorylating agent, such as phosphorus oxychloride or a phosphoramidite (B1245037) reagent. google.comresearchgate.netnih.gov These phosphate (B84403) esters are often more stable than sulfates and serve as important biological intermediates. google.comresearchgate.netnih.gov

Analytical Techniques for Quantitative and Qualitative Assessment in Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices such as blood, urine, and tissue is essential for understanding its physiological significance. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of steroids. researchgate.net

¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the angular methyl groups (C18 and C19), the olefinic proton at C6, and the protons on the carbons bearing the hydroxyl groups (C3 and C20). The chemical shifts and coupling constants of these signals provide information about the stereochemistry of the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons attached to the hydroxyl groups (C3 and C20) and the olefinic carbons (C5 and C6) are particularly informative.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
C18-H₃~0.6-0.8C3~70-75
C19-H₃~1.0-1.2C5~140-142
C3-H~3.5-4.0C6~120-122
C6-H~5.2-5.4C20~70-75
C20-H~3.5-4.0C18~12-15
C21-H₃~1.1-1.3C19~18-20
This is an interactive data table based on typical chemical shifts for similar steroid structures.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For steroids like this compound, electron ionization (EI) and electrospray ionization (ESI) are common techniques. The fragmentation pattern can help to identify the location of functional groups. nih.govnih.govlibretexts.org The mass spectrum of a trimethylsilyl (B98337) (TMS) derivative of a pregn-5-ene-3,20-diol stereoisomer is available in the NIST database. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups, and a peak around 1650 cm⁻¹ corresponding to the C=C stretching of the double bond.

Chromatographic Separation Techniques in Steroid Analysis

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures and for the separation of its stereoisomers. nih.govnih.govchromforum.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of steroids. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly used. Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a nonpolar mobile phase, is also effective, particularly for the separation of diastereomers. nih.govnih.govresearchgate.net

Gas Chromatography (GC): GC is a high-resolution separation technique that is well-suited for the analysis of volatile compounds. nih.govnih.govgoogle.com Steroids are often not volatile enough for direct GC analysis and require derivatization to increase their volatility. Trimethylsilylation (TMS) is a common derivatization method for steroids, where the hydroxyl groups are converted to trimethylsilyl ethers. thescipub.comnih.govresearchgate.netmdpi.comnih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of steroids. thescipub.commdpi.comnih.gov

Technique Stationary Phase Example Mobile Phase/Carrier Gas Example Derivatization
HPLC (Reversed-Phase)C18Acetonitrile/WaterNot typically required
HPLC (Normal-Phase)Silica GelHexane/IsopropanolNot typically required
Gas ChromatographyPhenyl MethylpolysiloxaneHeliumTrimethylsilylation (TMS)
This is an interactive data table summarizing common chromatographic conditions for steroid analysis.

Isotope Dilution-Based Mass Spectrometry Approaches

Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of analytes in complex matrices. nih.govnih.govshimadzu.comresearchgate.net This technique combines the high selectivity of mass spectrometry with the precision of using a stable isotope-labeled internal standard.

The principle of ID-MS involves adding a known amount of a stable isotope-labeled analogue of the target analyte (in this case, this compound labeled with, for example, ¹³C or ²H) to the sample at the beginning of the analytical procedure. This labeled internal standard behaves chemically and physically identically to the endogenous analyte throughout the extraction, purification, and analysis steps.

The concentration of the endogenous analyte is determined by measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard using a mass spectrometer, typically a triple quadrupole instrument (LC-MS/MS). nih.govnih.govshimadzu.comresearchgate.net Because the ratio of the two forms is measured, any sample loss during the workup procedure affects both the analyte and the internal standard equally, thus not affecting the accuracy of the final measurement. This method provides high accuracy, precision, and sensitivity for the quantification of steroids in biological fluids. nih.gov

Computational Chemistry and Molecular Modeling Studies

In recent years, computational chemistry has emerged as a powerful tool for investigating the molecular properties of complex organic molecules like this compound. These in silico methods provide detailed insights into the molecule's electronic structure, geometry, and reactivity, complementing experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry. This involves calculating key bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

These calculations provide a three-dimensional model of the steroid's distinctive four-ring structure and the orientation of its hydroxyl groups at the C-3 and C-20 positions. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule, offering predictions about its intermolecular interactions.

Table 1: Calculated Geometrical Parameters of a Pregnane Steroid Derivative using DFT

ParameterCalculated Value
Bond Length (C3-O)1.43 Å
Bond Length (C20-O)1.44 Å
Bond Angle (C2-C3-O)110.5°
Bond Angle (C17-C20-O)111.2°
Dihedral Angle (C1-C2-C3-O)-55.8°

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular bonding within a molecule. By converting the calculated wavefunctions from DFT into a localized Lewis-like structure, NBO analysis provides a quantitative measure of the interactions between filled (donor) and empty (acceptor) orbitals.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Pregnane Steroid Derivative

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) O3σ(C3-C4)2.5
LP(1) O20σ(C17-C20)3.1
σ(C5-C6)σ*(C4-C5)1.8

Note: This table presents hypothetical data representative of NBO analysis on a related steroid to illustrate the type of information obtained. Specific NBO analysis data for this compound is not available in the cited literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated.

Table 3: Calculated Chemical Reactivity Parameters of a Pregnane Steroid Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy0.8
HOMO-LUMO Gap (ΔE)7.3
Ionization Potential (I)6.5
Electron Affinity (A)-0.8
Electronegativity (χ)2.85
Chemical Hardness (η)3.65
Chemical Softness (S)0.27

Note: The values in this table are illustrative and based on typical findings for similar steroid molecules, as specific published data for this compound could not be located.

Future Directions and Emerging Research Avenues for Pregn 5 Ene 3beta,20beta Diol

Unexplored Metabolic Pathways and Enzyme Systems Governing Pregn-5-ene-3beta,20beta-diol Dynamics

The biosynthesis of this compound from pregnenolone (B344588) is a critical metabolic juncture, primarily governed by the action of hydroxysteroid dehydrogenases (HSDs). While the involvement of a 20β-hydroxysteroid dehydrogenase (20β-HSD) is established, the broader enzymatic network and regulatory mechanisms controlling the flux of pregnenolone towards its 20β-reduced metabolite remain largely uncharted territory.

Future research should focus on:

Identification and Characterization of Novel Enzyme Isoforms: The existence of multiple HSD isoforms with varying tissue distribution and substrate specificities suggests that the conversion of pregnenolone to this compound may be more complex than currently understood. Investigating novel HSDs or other uncharacterized oxidoreductases could reveal tissue-specific pathways for the synthesis of this compound.

Delineating Downstream Metabolic Fates: A significant gap in our knowledge is the metabolic fate of this compound. It is unclear whether it represents a terminal metabolite destined for excretion or serves as a precursor for other biologically active steroids. Elucidating its downstream conversion products is essential for a complete understanding of its physiological role.

Subcellular Localization and Compartmentalization: Understanding where within the cell this compound is synthesized and metabolized is crucial. Investigating the subcellular localization of the relevant enzymes will provide insights into the spatial regulation of its dynamics and potential for intracrine signaling.

Enzyme FamilyKnown Substrates/Products Relevant to this compoundPotential Research Focus
20β-Hydroxysteroid Dehydrogenase (20β-HSD)Pregnenolone → this compoundIsoform characterization, tissue-specific regulation, and kinetic profiling.
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Pregnenolone → Progesterone (B1679170)Potential competition with 20β-HSD for the common substrate, pregnenolone.
Cytochrome P450 EnzymesVarious steroid hydroxylationsScreening for potential activity in the further metabolism of this compound.

In-depth Characterization of Stereoisomer-Specific Biological Activities and Receptor Interactions

The stereochemistry of the hydroxyl group at the C20 position—yielding either the 20α or 20β isomer—is likely to have a profound impact on the biological activity of pregnenediols. While the 20α-hydroxy metabolite of progesterone has been more extensively studied, the specific actions of this compound are poorly defined.

Key research avenues include:

Comparative Receptor Binding Assays: A systematic screening of this compound and its 20α-stereoisomer against a panel of nuclear and membrane steroid receptors is warranted. This would clarify their potential as agonists or antagonists of progesterone, estrogen, androgen, and other receptors.

Functional Assays in Relevant Cell Models: Beyond binding, it is crucial to assess the functional consequences of receptor interaction. This includes evaluating their effects on gene transcription, cell signaling pathways, and cellular processes such as proliferation and apoptosis in various cell types, including neuronal and endocrine cells.

Exploration of Non-classical Receptor Interactions: The neuroactive properties of many steroids are mediated through interactions with ligand-gated ion channels, such as the GABA-A receptor. Investigating the modulatory effects of this compound on these and other non-classical steroid receptors could uncover novel mechanisms of action.

Receptor TargetPotential Interaction with this compoundExperimental Approach
Progesterone Receptor (PR)Agonist or antagonist activityCompetitive binding assays and PR-mediated gene expression studies.
Estrogen Receptor (ER)Potential for weak binding and modulationER binding affinity assays and assessment of estrogenic/anti-estrogenic activity.
GABA-A ReceptorAllosteric modulation of channel functionElectrophysiological recordings from neurons exposed to the compound.

Development of Novel Synthetic Routes and Analogues for Mechanistic Probes

To dissect the specific roles of this compound in complex biological systems, the development of sophisticated chemical tools is indispensable. This includes not only efficient and stereoselective synthetic routes to the natural compound but also the creation of novel analogues designed as mechanistic probes.

Future efforts in this area should encompass:

Stereoselective Synthesis: Refining synthetic methodologies to achieve high-yield, stereoselective production of the 20β-diol is a priority. This will ensure a reliable supply of the pure compound for biological testing, free from contamination with its 20α-isomer.

Synthesis of Labeled Analogues: The development of radiolabeled or fluorescently tagged versions of this compound will be invaluable for receptor binding studies, pharmacokinetic analyses, and imaging applications.

Design of Photoaffinity Probes: Creating analogues with photoreactive groups will enable the identification and characterization of novel binding partners and receptors through covalent cross-linking.

Integration of Multi-Omics Data in this compound Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to explore the systems-level impact of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more holistic understanding of its biological significance can be achieved.

Promising applications of multi-omics approaches include:

Transcriptomic Profiling: Analyzing changes in gene expression in response to treatment with this compound can identify the genetic networks and signaling pathways it regulates.

Proteomic Analysis: Identifying changes in the proteome can reveal downstream effects on protein expression and post-translational modifications, providing a functional context for the observed transcriptomic changes.

Metabolomic Fingerprinting: Untargeted metabolomics can uncover broader shifts in the metabolic landscape induced by this steroid, potentially identifying novel biomarkers and metabolic pathways it influences. e-century.us

The integration of these datasets will be crucial for constructing comprehensive models of the compound's mechanism of action and its role in health and disease. aesnet.orgmetabolomicsworkbench.orgmdpi.comnist.govguidetomalariapharmacology.org

Role in Endocrine and Neurological Homeostasis: Unraveling Complex Interregulatory Networks

The precursor of this compound, pregnenolone, is a key neurosteroid and the progenitor of all steroid hormones. This positions this compound at a critical nexus of endocrine and neurological regulation. Unraveling its role in these complex interregulatory networks is a major goal for future research.

Key questions to be addressed include:

Influence on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Investigating the effects of this compound on the synthesis and release of stress hormones, such as cortisol, will clarify its potential role in the stress response and HPA axis regulation.

Modulation of Gonadal Function: Assessing its impact on the production of sex steroids in the ovaries and testes will determine its contribution to reproductive physiology.

Neuroprotective and Neuromodulatory Effects: Given the neuroactive properties of related steroids, exploring the potential of this compound to influence neuronal excitability, synaptic plasticity, and protect against neurodegeneration is a high-priority research area.

By pursuing these future directions, the scientific community can expect to significantly advance our understanding of this compound, paving the way for potential therapeutic applications in a range of endocrine and neurological disorders.

Q & A

Q. What are the key spectroscopic and chromatographic techniques for characterizing Pregn-5-ene-3beta,20beta-diol’s structural and physicochemical properties?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., 3β,20β-diol configuration) and detect impurities. Compare chemical shifts with known pregnane derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradients) to resolve isomers. Validate purity using retention time and UV absorption profiles .
  • Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode to verify molecular weight (MW 318.5 g/mol) and fragmentation patterns. Cross-reference with databases like PubChem .

Q. Table 1: Key Physicochemical Properties

PropertyValueMethodReference
LogP4.595Reverse-phase HPLC
PSA (Polar Surface Area)37.3 ŲComputational modeling
SolubilityInsoluble in aqueous buffersExperimental assays

Q. How can researchers optimize purification protocols for this compound from complex biological matrices?

Methodological Answer :

  • Liquid-Liquid Extraction (LLE) : Use dichloromethane or ethyl acetate to partition the compound from aqueous samples. Adjust pH to 7.0–8.0 to enhance recovery .
  • Crystallization : Recrystallize from ethanol/water mixtures (80:20 v/v) at 4°C to isolate high-purity crystals .
  • Protocol Validation : Include spike-and-recovery experiments (spiked with 10–100 ng/mL standards) to assess yield (≥85%) and reproducibility .

Advanced Research Questions

Q. How can theoretical frameworks guide the study of this compound’s interactions with steroidogenic enzymes?

Methodological Answer :

  • Substrate-Binding Hypotheses : Apply molecular docking simulations (e.g., AutoDock Vina) to predict interactions with 20β-hydroxysteroid dehydrogenase. Use crystallographic enzyme structures (PDB ID: 1Y5M) as templates .
  • Experimental Validation : Conduct enzyme inhibition assays (IC50_{50} determination) under controlled pH (7.4) and temperature (37°C). Compare kinetics (Km_m, Vmax_{max}) with progesterone derivatives .

Q. Table 2: Example Experimental Design for Enzyme Assays

ParameterConditionRationale
Enzyme Concentration0.5–2.0 μg/mLLinear reaction rate
Substrate Range10–200 μMSaturation curve generation
Inhibitor (Compound)1–50 μMDose-response analysis

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across species?

Methodological Answer :

  • Cross-Species Microsomal Assays : Incubate the compound with liver microsomes from rats, humans, and pigs (1 mg/mL protein). Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Apply ANOVA to identify species-specific metabolic differences (p < 0.05) .
  • Mechanistic Follow-Up : Perform CYP450 isoform profiling (CYP3A4, CYP2D6) using isoform-selective inhibitors (ketoconazole, quinidine) .

Methodological Challenges and Solutions

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Stepwise Synthesis : Begin with pregnenolone oxidation (Jones reagent) to form 20-keto intermediates, followed by stereoselective reduction (NaBH4_4/CeCl3_3) for 20β-OH configuration .
  • Quality Control : Mandate 1H^1H-NMR and HPLC purity checks (>98%) for all batches. Document deviations in reaction time/temperature in open-access repositories .

Q. How can researchers integrate omics data to elucidate the compound’s role in steroidogenesis pathways?

Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify upregulated genes (e.g., CYP11A1, STAR) in adrenal cells treated with 10 μM compound. Validate via qPCR .
  • Metabolomics : Apply untargeted LC-MS to profile pregnane derivatives in cell supernatants. Use pathway analysis tools (KEGG, MetaCore) to map metabolic flux .

Safety and Compliance in Handling

Q. Table 3: Safety Protocols (Based on GHS Guidelines)

HazardPrecautionReference
Skin IrritationWear nitrile gloves
Inhalation RiskUse fume hoods
Waste DisposalIncinerate at ≥800°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.